molecular formula C13H21ClN2O2 B13765728 Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride CAS No. 63884-69-5

Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride

Cat. No.: B13765728
CAS No.: 63884-69-5
M. Wt: 272.77 g/mol
InChI Key: FRIDHCHNBHNTEK-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride (CAS: 63884-70-8) is a dimethylcarbamate derivative featuring a 2-(dimethylamino)-4-ethylphenyl moiety esterified to a dimethylcarbamic acid group, with a hydrochloride counterion. This compound is structurally characterized by its aromatic ring substituted with a dimethylamino group at the 2-position and an ethyl group at the 4-position, coupled with a dimethylcarbamate ester linkage. It is associated with synonyms such as CID44952 and LS-49483 . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No.

63884-69-5

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-6-10-7-8-12(11(9-10)14(2)3)17-13(16)15(4)5;/h7-9H,6H2,1-5H3;1H

InChI Key

FRIDHCHNBHNTEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Background and Structure

The compound belongs to the class of N,N-dimethylcarbamates, characterized by the carbamate moiety (-NHCOO-) with dimethyl substitution on the nitrogen. Its molecular formula corresponds to a substituted phenyl carbamate with a 2-(dimethylamino)-4-ethylphenyl group esterified with dimethyl carbamic acid and isolated as a hydrochloride salt. The hydrochloride form improves handling and purification.

Preparation Methods

General Synthetic Strategy

The synthesis broadly involves:

  • Preparation or resolution of the key intermediate 3-(1-dimethylaminoethyl)phenol or its optically active form (S)-3-(1-dimethylaminoethyl)phenol.
  • Carbamoylation of the phenolic hydroxyl group using a carbamoyl chloride or alternative carbonyl insertion reagent.
  • Isolation of the carbamate product as a hydrochloride salt.

Starting Material Preparation and Resolution

The phenolic intermediate 3-(1-dimethylaminoethyl)phenol (referred to as compound (V)) is prepared and can be resolved to its optically active isomer (S)-3-(1-dimethylaminoethyl)phenol (compound (V-a)) using chiral resolving agents such as camphor sulfonic acid, mandelic acid, or tartaric acid derivatives. This resolution is critical for obtaining enantiomerically pure products for pharmaceutical applications.

Carbamate Formation

Using Ethylmethyl Carbamoyl Chloride

A common industrial method involves reacting the phenol intermediate with ethylmethyl carbamoyl chloride in the presence of a mild inorganic or organic base (e.g., triethylamine) to form the carbamate ester. This method avoids the use of hazardous reagents like phosgene or isocyanates, making it safer and cost-effective for scale-up.

  • The reaction is typically conducted in organic solvents such as acetonitrile (preferred nitrile solvent), chlorinated solvents, or aliphatic hydrocarbons (hexane, cyclohexane, heptane).
  • The mixture is heated until completion, then cooled and extracted to isolate the carbamate.
  • The product is then converted to the hydrochloride salt by treatment with dry HCl gas, precipitating the compound for filtration and drying.
Using Carbonyl Diimidazole

An alternative and environmentally friendly approach uses carbonyl diimidazole as the carbonyl insertion reagent. This reagent reacts faster and facilitates easier isolation of the carbamate product. The process involves:

  • Reaction of (S)-3-(1-dimethylaminoethyl)phenol with carbonyl diimidazole in an organic solvent.
  • Subsequent reaction with ethylmethyl amine to form the carbamate.
  • Isolation and purification steps similar to the carbamoyl chloride method.
Other Carbonyl Insertion Agents

Other reagents such as triphosgene, methyl carbonate, or 4-nitrophenyl chloroformate have also been employed to insert the carbamate carbonyl moiety, followed by reaction with amines and phenols to form the carbamate ester. However, carbonyl diimidazole remains preferred due to reaction efficiency and safety.

Purification and Salt Formation

  • The crude carbamate is purified by precipitation as the hydrochloride salt.
  • The product is filtered, washed with dry ether, and dried under high vacuum over desiccants like potassium hydroxide pellets.
  • This step enhances the compound's stability and facilitates handling in pharmaceutical formulations.

Reaction Conditions and Optimization

Step Conditions Notes
Resolution of phenol (V) Camphor sulfonic acid, mild acid Provides optically pure (S)-isomer
Carbamoylation Ethylmethyl carbamoyl chloride, base (e.g., triethylamine), solvent (acetonitrile preferred) Mild inorganic/organic base preferred over NaH for safety
Temperature Ambient to reflux temperatures Reaction monitored until completion
Salt formation Dry HCl gas saturation, ice-cooled Precipitates hydrochloride salt
Purification Filtration, washing with dry ether Dried under vacuum over KOH pellets

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the carbamate structure and substitution pattern.
  • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity.
  • Melting point determination and chromatographic purity assessments ensure product consistency.

Summary of Key Preparation Routes

Method Reagents Solvent(s) Advantages Disadvantages
Ethylmethyl carbamoyl chloride (S)-3-(1-dimethylaminoethyl)phenol, ethylmethyl carbamoyl chloride, base Acetonitrile, chlorinated solvents, aliphatic hydrocarbons Cost-effective, scalable, safer than phosgene Requires handling of carbamoyl chloride
Carbonyl diimidazole (S)-3-(1-dimethylaminoethyl)phenol, carbonyl diimidazole, ethylmethyl amine Organic solvents (e.g., acetonitrile) Faster reaction, easier isolation, environmentally friendly Slightly more expensive reagent
Other carbonyl reagents Triphosgene, methyl carbonate, 4-nitrophenyl chloroformate Various Alternative reagents available Less preferred due to safety or yield issues

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy group can be replaced by other nucleophiles. This property is crucial for developing new chemical entities in pharmaceutical research.

2. Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes provides insights into enzyme function and regulation, which is essential for understanding metabolic pathways.

Pharmaceutical Applications

1. Drug Development
The compound has potential applications in drug development due to its ability to interact with biological targets. Studies indicate that it may serve as a lead compound for developing new pharmaceuticals aimed at treating various conditions. Its reactivity and structural features make it suitable for modifications that enhance efficacy and selectivity against specific targets.

2. Therapeutic Targeting
Research has shown that carbamic acid derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. This suggests potential therapeutic applications in oncology and neurology .

Industrial Applications

1. Polymer Production
In the industrial sector, the compound is used in the production of polymers and materials. Its reactivity allows for modifications that enhance the properties of polymers, making them suitable for various applications such as coatings, adhesives, and sealants.

2. Pesticide Formulation
Carbamic acids are widely recognized for their use as active ingredients in pesticides (herbicides, insecticides, fungicides). The compound's properties contribute to its effectiveness in agricultural applications .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Chemical SynthesisIntermediate for organic compoundsEnables nucleophilic substitutions
Biological ResearchEnzyme interaction studiesInsights into metabolic pathways
PharmaceuticalDrug developmentPotential lead compound for new drugs
IndustrialPolymer productionEnhances polymer properties
AgriculturalPesticide formulationActive ingredient in herbicides/insecticides

Case Studies

Case Study 1: Drug Development
A study explored the efficacy of carbamic acid derivatives in inhibiting HDAC activity. The findings indicated that specific modifications to the carbamate structure significantly enhanced their inhibitory potency against HDACs, suggesting a promising avenue for developing anti-cancer agents .

Case Study 2: Enzyme Inhibition
Research demonstrated that the compound could effectively inhibit certain enzymes involved in metabolic disorders. By binding to the active site of these enzymes, it altered their activity and provided a basis for designing inhibitors that could be used therapeutically.

Mechanism of Action

The mechanism of action of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Biological Activity

Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride, is a synthetic compound belonging to the class of carbamate esters. Its structure includes a dimethyl carbamic acid moiety and a substituted phenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula for this compound is C13H21ClN2O2C_{13}H_{21}ClN_2O_2. The unique substitution pattern on the aromatic ring significantly influences its biological properties and reactivity compared to simpler carbamates.

Biological Activities

1. Pharmacological Effects
Carbamate derivatives, including this compound, exhibit a range of pharmacological activities such as:

  • Antimicrobial Activity : Studies have shown that dimethylamine derivatives can possess significant antimicrobial properties, making them potential candidates for treating infections .
  • Anticancer Properties : The compound has been investigated for its ability to modulate biochemical pathways involved in tumor growth and metastasis .
  • Analgesic Effects : Some derivatives have demonstrated analgesic properties, indicating potential use in pain management .

2. Toxicological Profile
The toxicological effects of carbamic acid derivatives have been documented in several studies:

  • Acute Toxicity : Animal studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rats when administered orally. However, sub-lethal effects include histopathological changes in reproductive organs .
  • Chronic Toxicity : Long-term exposure has resulted in significant adverse effects such as nephropathy and cardiomyopathy at doses above 1100 ppm in animal models .

Study 1: Toxicity Assessment in Rodents

A study conducted on B6C3F1 mice evaluated the effects of the compound over 13 weeks with doses ranging from 0 to 10,000 ppm. Significant findings included:

  • Increased incidence of lung inflammation and lymphoid depletion at higher doses.
  • Notable leukopenia observed at doses as low as 330 ppm .

Study 2: Clinical Trials

In a clinical trial involving patients with leukemia, the compound was administered at doses ranging from 1 to 6 g/day. Common side effects included nausea, vomiting, and leukopenia, highlighting its potential side effects on human health .

The biological activity of carbamic acid derivatives is largely attributed to their ability to interact with various biological macromolecules such as proteins and nucleic acids. The binding affinity is influenced by the functional groups present on the aromatic ring and nitrogen substituents. This interaction is crucial for understanding their mechanism of action in biological systems.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Methyl CarbamateSimple CarbamateBasic structure; widely used in agriculture
Ethyl CarbamateSimple CarbamateKnown flavoring agent; potential carcinogen
Phenyl CarbamateAryl-substitutedExhibits different biological activities compared to alkyl derivatives
N-Methyl CarbamateN-substitutedUsed in pharmaceutical applications; acts as an intermediate

The structural uniqueness of this compound enhances its biological activity compared to other simpler or differently substituted carbamates.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Substituents on Phenyl Ring Ester Group Salt Form Key Features
Target Compound (CAS 63884-70-8) 2-(dimethylamino), 4-ethyl Dimethylcarbamate Hydrochloride Basic substituent, ethyl group
Ethyl (4-chloro-2-fluorophenyl)carbamate 4-chloro, 2-fluoro Ethylcarbamate None Halogenated substituents
Dimethyl 4,4'-methylenebis(phenylcarbamate) 4,4'-methylenebis(phenyl) Dimethylcarbamate None Biphenyl structure
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-chloro, 4-hydroxy Phenylcarbamate None Hydroxyl group, halogen
Physostigmine (reference) 3-hydroxyphenyl-trimethylammonium Methylcarbamate Methylsulfate Quaternary ammonium, cholinesterase inhibitor

Key Observations :

  • Substituent Effects: The target compound’s 2-(dimethylamino) group introduces basicity, contrasting with halogenated (e.g., chloro, fluoro) or hydroxyl groups in analogs like those in and . This basic group may enhance interactions with acetylcholine esterase (AChE) active sites, similar to physostigmine derivatives .
  • Salt Form: The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., ethyl or phenyl esters in ). Quaternary ammonium salts (e.g., physostigmine methylsulfate) generally exhibit higher activity but greater toxicity .

Table 3: Pharmacological Profiles

Compound Name Biological Activity Mechanism/Application Reference
Target Compound Potential AChE inhibition* Neuropharmacological research
Physostigmine methylsulfate Strong AChE inhibition Treatment of glaucoma, myasthenia gravis
Ethyl (4-chloro-2-fluorophenyl)carbamate Antimicrobial (hypothesized) Synthetic intermediate
Arnoxapinc (chlorophenoxy-phenyl carbamate) Antipsychotic Dopamine receptor modulation

Key Findings :

  • Cholinesterase Inhibition: Dimethylcarbamates with basic substituents (e.g., dimethylamino groups) mimic physostigmine’s activity. The target compound’s tertiary amine hydrochloride may exhibit moderate AChE inhibition, though weaker than quaternary salts .

Q & A

Q. What are the key synthetic routes for preparing carbamate esters like this compound, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Strategy : Carbamates are typically synthesized via the reaction of amines with chloroformates or via carbamoylation using phosgene derivatives. For dimethyl-substituted carbamates, the use of dimethylcarbamoyl chloride with phenolic substrates under basic conditions (e.g., pyridine or triethylamine) is common .
  • Critical Parameters : Reaction temperature (often 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reactants significantly impact purity and yield. For example, excess dimethylcarbamoyl chloride may lead to side reactions with tertiary amines .
  • Validation : Confirm product formation via ¹H/¹³C NMR (e.g., characteristic carbamate carbonyl peaks at ~155–160 ppm) and HPLC (purity >95%) .

Q. How should researchers characterize the hydrochloride salt form of this compound?

Methodological Answer:

  • Analytical Workflow :
    • Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
    • Thermal Analysis : Use DSC/TGA to assess decomposition temperatures and hygroscopicity, critical for storage stability .
    • X-ray Crystallography : Resolve crystal structure to confirm protonation sites and counterion interactions .
  • Challenges : Hydrochloride salts may exhibit polymorphism; compare experimental data with computational predictions (e.g., DFT for molecular packing) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this carbamate?

Methodological Answer:

  • SAR Framework :
    • Core Modifications : Replace the 4-ethylphenyl group with halogenated or methoxy analogs to assess electronic effects on bioactivity (e.g., compare with ’s methyl 4-dimethylamino-3,5-xylyl carbamate) .
    • Ester Group Variations : Test ethyl vs. methyl esters to evaluate hydrolytic stability and bioavailability .
  • Biological Assays :
    • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or carboxylesterases using fluorometric assays .
    • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) to correlate structural features with toxicity thresholds .

Q. What analytical strategies resolve contradictions in stability data for carbamate hydrochlorides?

Methodological Answer:

  • Stability Profiling :
    • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carbamate ester or N-demethylation) .
    • LC-MS/MS : Detect degradation products (e.g., free amine or phenolic byproducts) and quantify using calibration curves .
  • Contradiction Analysis : If literature reports conflicting stability data (e.g., shelf life in acidic vs. neutral buffers), replicate experiments under controlled conditions (pH 7.4 vs. 2.0) and validate via Arrhenius kinetics .

Critical Considerations for Researchers

  • Handling Precautions : This compound’s dimethylamino groups may form nitrosamine impurities under acidic conditions; monitor via GC-MS .
  • Data Reproducibility : Discrepancies in biological activity may arise from residual solvents (e.g., DMF) affecting assay results; quantify via headspace GC .

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